molecular formula C36H51N3O7 B13395656 Fmoc-3AA-OH

Fmoc-3AA-OH

Cat. No.: B13395656
M. Wt: 637.8 g/mol
InChI Key: JDMOCVJBADMSJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fmoc-3AA-OH (CAS: 863971-44-2) is a specialized Fmoc-protected amino acid derivative with the molecular formula C₃₆H₅₁N₃O₇ and a molecular weight of 637.81 g/mol. It exists as a white to off-white crystalline powder, requiring storage at 2–8°C under dark, dry, and sealed conditions to maintain stability . Primarily used as a cleavable linker in antibody-drug conjugates (ADCs), it bridges cytotoxic drugs and antibodies, enabling targeted cancer therapy. Its purity specifications (97.5–101.5%) and strict storage requirements reflect its critical role in precision medicine .

Properties

Molecular Formula

C36H51N3O7

Molecular Weight

637.8 g/mol

IUPAC Name

4-[[1-[[2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-3-methylbutanoyl]amino]-3-methyl-1-oxobutan-2-yl]-methylamino]-3-methoxy-5-methylheptanoic acid

InChI

InChI=1S/C36H51N3O7/c1-10-23(6)33(29(45-9)19-30(40)41)38(7)31(21(2)3)34(42)37-35(43)32(22(4)5)39(8)36(44)46-20-28-26-17-13-11-15-24(26)25-16-12-14-18-27(25)28/h11-18,21-23,28-29,31-33H,10,19-20H2,1-9H3,(H,40,41)(H,37,42,43)

InChI Key

JDMOCVJBADMSJP-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C(C(CC(=O)O)OC)N(C)C(C(C)C)C(=O)NC(=O)C(C(C)C)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-3AA-OH typically involves the protection of the amino group of the amino acid with the Fmoc group. This can be achieved using fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) under Schotten-Baumann conditions (e.g., NaHCO3/dioxane/H2O or NaHCO3/DMF) or under anhydrous conditions (e.g., pyridine/CH2Cl2) . Another method involves the use of 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu), which offers increased stability .

Industrial Production Methods: In industrial settings, the production of this compound often employs solid-phase peptide synthesis (SPPS) techniques. This method involves anchoring the amino acid to a solid support and sequentially adding Fmoc-protected amino acids to build the desired peptide chain .

Scientific Research Applications

Comparison with Similar Compounds

Structural and Chemical Properties Comparison

Key Structural Features:

  • Fmoc-3AA-OH : Contains a 3VVD-OH backbone, optimized for ADC applications. Its structure likely includes orthogonal protecting groups to ensure controlled drug release .
  • Fmoc-Arg(Pbf)-OH : Features a bulky arginine side chain protected with Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) and Fmoc groups. Requires acidic conditions (e.g., trifluoroacetic acid) for deprotection .
  • Fmoc-FF-OH : A self-assembling dipeptide (Fmoc-phenylalanine-phenylalanine) with aromatic stacking, used in materials science to enhance perovskite solar cell efficiency by reducing defects .
  • Fmoc-D-Phe(3-CF3)-OH : Incorporates a trifluoromethyl group on phenylalanine, enhancing hydrophobicity and metabolic stability for pharmaceutical applications .
Table 1: Structural Comparison
Compound Molecular Weight (g/mol) Key Functional Groups Applications
This compound 637.81 3VVD-OH linker ADC synthesis
Fmoc-Arg(Pbf)-OH ~665.76 Pbf-protected guanidine Peptide synthesis
Fmoc-FF-OH 460.46 Aromatic dipeptide Material science
Fmoc-D-Phe(3-CF3)-OH ~401.36 CF₃-substituted phenylalanine Drug development

Purity and Impurity Profiles

  • Fmoc-Arg(Pbf)-OH : Prone to beta-alanine (β-Ala) contamination (e.g., Fmoc-β-Ala-Arg(Pbf)-OH), necessitating stringent supplier specifications .
  • Fmoc-L-Leu-OH : Requires HPLC analysis to limit enantiomeric impurities (e.g., Fmoc-D-Leu-OH) to <1%, ensuring chiral purity .

Table 2: Purity Challenges

Compound Common Impurities Analytical Methods
This compound Not reported Not specified
Fmoc-Arg(Pbf)-OH β-Ala derivatives LC-MS, NMR
Fmoc-L-Leu-OH Enantiomers (D-form) Chiral HPLC

Biological Activity

Fmoc-3AA-OH, or 9-fluorenylmethoxycarbonyl-3-amino acids, is a compound that plays a significant role in peptide synthesis and exhibits various biological activities. This article explores the biological activity of this compound, including its antimicrobial properties, potential therapeutic applications, and structure-activity relationships.

Overview of this compound

This compound is a derivative of amino acids that incorporates the Fmoc protecting group, commonly used in solid-phase peptide synthesis (SPPS). The Fmoc group protects the amino terminus of the amino acid, allowing for selective coupling reactions without interference from the amine functionality.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of Fmoc-conjugated amino acids, including this compound. These compounds have shown effectiveness against various Gram-positive bacteria. The mechanism of action appears to be linked to their surfactant-like properties, which disrupt bacterial membranes at higher concentrations.

Mechanistic Insights

  • Membrane Disruption : At elevated concentrations, this compound can trigger oxidative stress and alter membrane integrity, leading to bacterial cell death.
  • Inhibition of Growth : At lower concentrations, the compound inhibits bacterial growth by entering cells and depleting glutathione levels, which is critical for cellular defense against oxidative damage .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by its structural characteristics. Research indicates that modifications to the side chains of the amino acids can significantly affect their antimicrobial potency and selectivity.

Amino Acid Modification Antimicrobial Activity Mechanism
Hydrophobic residues (e.g., phenylalanine)Enhanced activity against Gram-positive bacteriaIncreased membrane disruption
Polar residues (e.g., glutamic acid)Variable activityAltered interaction with bacterial membranes

This table summarizes how different structural modifications can impact the biological activity of this compound derivatives.

Study 1: Antibacterial Efficacy

In a study examining various Fmoc-conjugated amino acids, this compound demonstrated significant antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA). The study utilized both hydrogel and solution phases to assess efficacy, revealing that the release mechanism from hydrogels was crucial for its antibacterial action .

Study 2: Antiproliferative Effects

Another investigation focused on the antiproliferative effects of this compound on cancer cell lines. The compound exhibited selective toxicity against melanoma and prostate cancer cells while sparing non-cancerous fibroblast cells. The results indicated that the compound could induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and increased reactive oxygen species (ROS) production .

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